3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzothiazole ring, a benzenesulfonyl group, and a benzyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as n-acylethanolamine acid amidase (naaa) .
Mode of Action
It is likely that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Based on its potential target, it could be involved in the regulation of endogenous lipid messengers .
Result of Action
If it indeed inhibits naaa, it could potentially affect the levels of lipid messengers within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with benzyl chloride and benzenesulfonyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The benzothiazole ring and benzenesulfonyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-ylamine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Benthiavalicarb-isopropyl: A fungicide with a similar benzothiazole structure, used to control fungal pathogens in agriculture.
Uniqueness
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its solubility and potential interactions with biological targets, while the benzyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRNODSRWPLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.